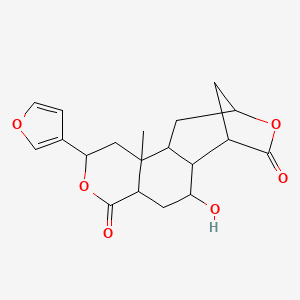Diosbulbin E
CAS No.: 67567-14-0
Cat. No.: VC3834147
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67567-14-0 |
|---|---|
| Molecular Formula | C19H22O6 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 8-(furan-3-yl)-3-hydroxy-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-6,15-dione |
| Standard InChI | InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-16,20H,4-7H2,1H3 |
| Standard InChI Key | OEIFXOHVCYVTGK-UHFFFAOYSA-N |
| SMILES | CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)O)C5=COC=C5 |
| Canonical SMILES | CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)O)C5=COC=C5 |
| Melting Point | 235-237°C |
Introduction
Chemical Identity and Structural Characteristics
Diosbulbin E belongs to the furanoditerpenoid class, characterized by a fused furan ring and lactone moiety. While its exact molecular structure remains underexplored, structural similarities to DBB and EEA suggest shared metabolic pathways and bioactivities . The compound’s instability under oxidative conditions and propensity for metabolic activation by cytochrome P450 enzymes are critical factors influencing its pharmacological and toxicological profiles .
Pharmacological Activities
Anti-Inflammatory and Antioxidant Properties
Indirect evidence from Dioscorea bulbifera extracts highlights diterpenoids’ ability to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) and scavenge reactive oxygen species (ROS) . In hepatocyte models, related compounds reduce malondialdehyde (MDA) levels by 40–50% while enhancing superoxide dismutase (SOD) activity, suggesting potential antioxidant applications for Diosbulbin E .
Mechanisms of Hepatotoxicity
Metabolic Activation and DNA Adduction
Diosbulbin E’s furan ring undergoes cytochrome P450 3A4-mediated oxidation to form cis-enedial intermediates, which covalently bind cellular nucleophiles like DNA and proteins . In vitro studies demonstrate that these reactive metabolites form oxadiazabicyclo[3.3.0]octaimine adducts with 2′-deoxyguanosine, 2′-deoxycytidine, and 2′-deoxyadenosine, disrupting DNA replication and repair . Such adducts correlate with a 3–5-fold increase in ALT/AST levels in preclinical models, mirroring clinical cases of herb-induced liver injury .
Mitochondrial Dysfunction and Apoptosis
In L-02 hepatocytes, DBB induces mitochondrial permeability transition pore (mPTP) opening, reducing ATP production by 70% and elevating ROS levels by 2.5-fold . Diosbulbin E likely exacerbates oxidative stress through similar pathways, as evidenced by NAC (an ROS scavenger) reversing 80% of mitochondrial damage in related compounds . Autophagy modulation further complicates toxicity: while inhibiting autophagy with 3-MA increases apoptosis by 30%, inducing autophagy with rapamycin worsens oxidative stress .
Comparative Analysis of Diosbulbin Compounds
The table below contrasts key properties of Diosbulbin E with related diterpenoids:
| Compound | Anticancer Activity | Hepatotoxicity Risk | Key Targets |
|---|---|---|---|
| Diosbulbin B | Moderate (IC50: 15–20 µM) | High | CYP3A4, mitochondrial pathways |
| Diosbulbin C | High (IC50: 6–8 µM) | Moderate | AKT1, DHFR, TYMS |
| Diosbulbin E | Hypothesized (data lacking) | High (inferred) | Putative: AKT1, CYP3A4 |
Future Directions and Therapeutic Implications
Research Gaps
-
Pharmacokinetics: Diosbulbin E’s absorption, distribution, and excretion profiles are uncharacterized.
-
Synergistic Effects: Combinatorial studies with chemotherapeutics (e.g., cisplatin) could enhance efficacy while mitigating toxicity.
-
Structural Optimization: Modifying the furan ring or lactone moiety may reduce metabolic activation and hepatotoxicity .
Clinical Recommendations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume